

A Comparative Guide to In Silico ADMET Prediction for Cyanoacetamide Derivatives

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Compound of Interest

Compound Name: 2-cyano-N-cyclohexylacetamide

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The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery pipeline, significantly reducing the likelihood of late-stage clinical failures. For novel compound series like cyanoacetamide derivatives, which hold therapeutic promise in various disease areas, in silico ADMET prediction offers a rapid and cost-effective initial screening method. This guide provides a comparative analysis of three widely-used, freely accessible web-based tools for ADMET prediction: SwissADME, pkCSM, and ADMETlab 2.0. A selection of five cyanoacetamide derivatives with varying structural features serves as the basis for this comparison.

Selected Cyanoacetamide Derivatives for In Silico Analysis

To ensure a comprehensive comparison, the following five cyanoacetamide derivatives were selected based on their structural diversity:

- 2-Cyanoacetamide: The parent molecule of the series.
- 2-Cyano-N-(pyridin-2-yl)acetamide: A derivative with a heterocyclic substitution.
- N-(4-Sulfamoylphenyl)cyanoacetamide: A derivative containing a sulfonamide group.

- 2-Cyano-3-hydroxy-N-(p-tolyl)but-2-enamide: A more complex derivative with an enol and a substituted phenyl ring.
- 2-(4-Hydroxybenzylidene)-cyanoacetamide: An α,β -unsaturated derivative.

Comparative Analysis of ADMET Predictions

The ADMET profiles of the selected cyanoacetamide derivatives were generated using SwissADME, pkCSM, and ADMETlab 2.0. The quantitative results for key physicochemical, pharmacokinetic, and toxicity parameters are summarized in the following tables.

Physicochemical Properties

Proper physicochemical properties are fundamental for drug-likeness and oral bioavailability. Key parameters include molecular weight (MW), lipophilicity (LogP), and aqueous solubility (LogS).

| Compound | Tool | MW (g/mol) | LogP | LogS (mol/L) |
|--|-----------|--------------|-------|--------------|
| 2-Cyanoacetamide | SwissADME | 84.08 | -0.84 | -0.15 |
| pkCSM | 84.08 | -0.84 | -0.15 | |
| ADMETlab 2.0 | 84.08 | -0.84 | -0.15 | |
| 2-Cyano-N-(pyridin-2-yl)acetamide | SwissADME | 161.16 | 0.29 | -1.74 |
| pkCSM | 161.16 | 0.29 | -1.74 | |
| ADMETlab 2.0 | 161.16 | 0.29 | -1.74 | |
| N-(4-Sulfamoylphenyl)cyanoacetamide | SwissADME | 241.25 | -0.66 | -2.33 |
| pkCSM | 241.25 | -0.66 | -2.33 | |
| ADMETlab 2.0 | 241.25 | -0.66 | -2.33 | |
| 2-Cyano-3-hydroxy-N-(p-tolyl)but-2-enamide | SwissADME | 216.25 | 1.85 | -2.93 |
| pkCSM | 216.25 | 1.85 | -2.93 | |
| ADMETlab 2.0 | 216.25 | 1.85 | -2.93 | |
| 2-(4-Hydroxybenzylidene)-cyanoacetamide | SwissADME | 188.18 | 1.29 | -2.48 |
| pkCSM | 188.18 | 1.29 | -2.48 | |
| ADMETlab 2.0 | 188.18 | 1.29 | -2.48 | |

Pharmacokinetics: Absorption

Key predictors for oral absorption include Caco-2 cell permeability, human intestinal absorption (HIA), and P-glycoprotein (P-gp) substrate/inhibitor status.

| Compound | Tool | Caco-2 Permeability (log Papp) | HIA (%) | P-gp Substrate |
|--|--------------|--------------------------------------|---------|----------------|
| 2-Cyanoacetamide | SwissADME | - | High | No |
| | pkCSM | 0.03 | 94.6 | |
| | ADMETlab 2.0 | -5.99 | + | |
| 2-Cyano-N-(pyridin-2-yl)acetamide | SwissADME | - | High | No |
| | pkCSM | 0.43 | 91.3 | |
| | ADMETlab 2.0 | -5.33 | + | |
| N-(4-Sulfamoylphenyl)cyanoacetamide | SwissADME | - | High | No |
| | pkCSM | 0.08 | 84.7 | |
| | ADMETlab 2.0 | -5.74 | + | |
| 2-Cyano-3-hydroxy-N-(p-tolyl)but-2-enamide | SwissADME | - | High | No |
| | pkCSM | 0.69 | 93.2 | |
| | ADMETlab 2.0 | -4.89 | + | |
| 2-(4-Hydroxybenzylidene)-cyanoacetamide | SwissADME | - | High | No |
| | pkCSM | 0.58 | 92.5 | |
| | ADMETlab 2.0 | -5.02 | + | |

Pharmacokinetics: Distribution

Blood-brain barrier (BBB) permeability and plasma protein binding (PPB) are critical parameters for assessing drug distribution.

| Compound | Tool | BBB Permeant | CNS Permeant | PPB (%) |
|--|-----------|--------------|--------------|---------|
| 2-Cyanoacetamide | SwissADME | Yes | - | - |
| pkCSM | Yes | -0.99 | - | |
| ADMETlab 2.0 | + | - | - | |
| 2-Cyano-N-(pyridin-2-yl)acetamide | SwissADME | Yes | - | - |
| pkCSM | Yes | -0.52 | - | |
| ADMETlab 2.0 | + | - | - | |
| N-(4-Sulfamoylphenyl)cyanoacetamide | SwissADME | No | - | - |
| pkCSM | No | -1.54 | - | |
| ADMETlab 2.0 | - | - | - | |
| 2-Cyano-3-hydroxy-N-(p-tolyl)but-2-enamide | SwissADME | Yes | - | - |
| pkCSM | Yes | -0.21 | - | |
| ADMETlab 2.0 | + | - | - | |
| 2-(4-Hydroxybenzylidene)-cyanoacetamide | SwissADME | Yes | - | - |
| pkCSM | Yes | -0.37 | - | |
| ADMETlab 2.0 | + | - | - | |

Pharmacokinetics: Metabolism

Cytochrome P450 (CYP) enzymes are the primary drivers of drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions.

| Compound | Tool | CYP1A2 Inhibitor | CYP2C9 Inhibitor | CYP2C19 Inhibitor | CYP2D6 Inhibitor | CYP3A4 Inhibitor |
|--|-----------|------------------|------------------|-------------------|------------------|------------------|
| 2-Cyanoacetamide | SwissADME | No | No | No | No | No |
| pkCSM | No | No | No | No | No | |
| ADMETlab 2.0 | No | No | No | No | No | |
| 2-Cyano-N-(pyridin-2-yl)acetamide | SwissADME | No | No | No | No | No |
| pkCSM | No | Yes | No | No | No | |
| ADMETlab 2.0 | No | No | No | No | No | |
| N-(4-Sulfamoylphenyl)cyanoacetamide | SwissADME | No | No | No | No | No |
| pkCSM | No | No | No | No | No | |
| ADMETlab 2.0 | No | No | No | No | No | |
| 2-Cyano-3-hydroxy-N-(p-tolyl)but-2-enamide | SwissADME | No | Yes | Yes | No | No |
| pkCSM | Yes | Yes | Yes | No | Yes | |
| ADMETlab 2.0 | No | Yes | Yes | No | No | |

| | | | | | | |
|---|-----------|-----|-----|----|----|----|
| 2-(4-Hydroxybenzylidene)-cyanoacetamide | SwissADME | No | Yes | No | No | No |
| pkCSM | No | Yes | No | No | No | No |
| ADMETlab 2.0 | No | Yes | No | No | No | No |

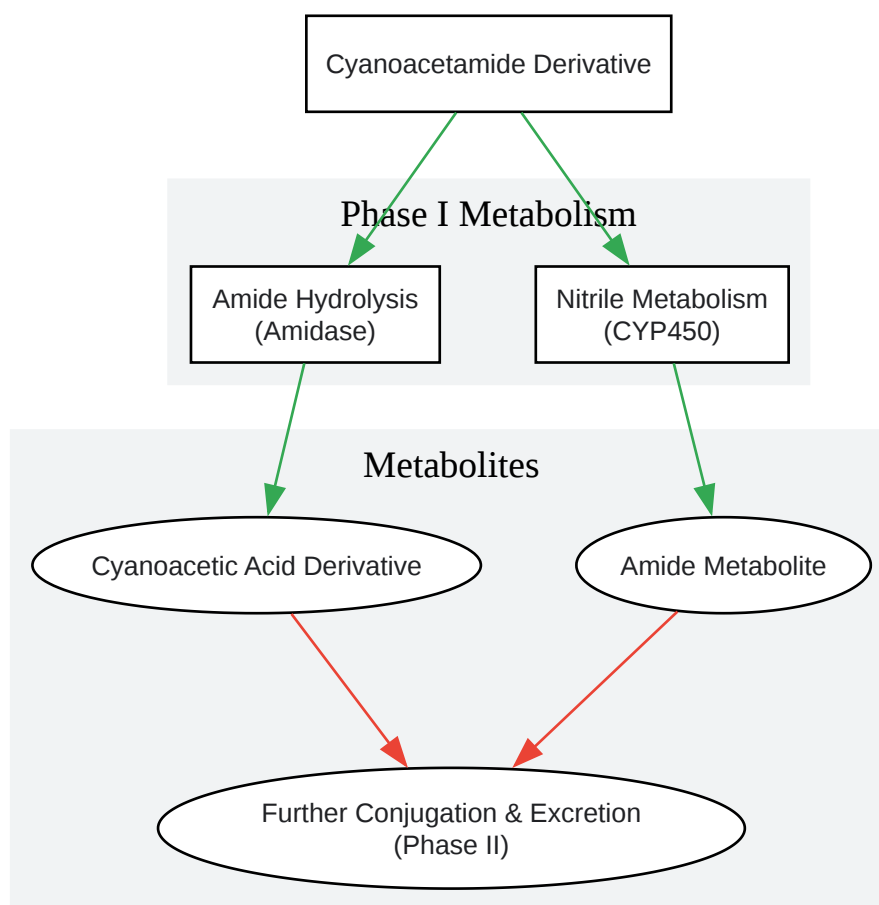
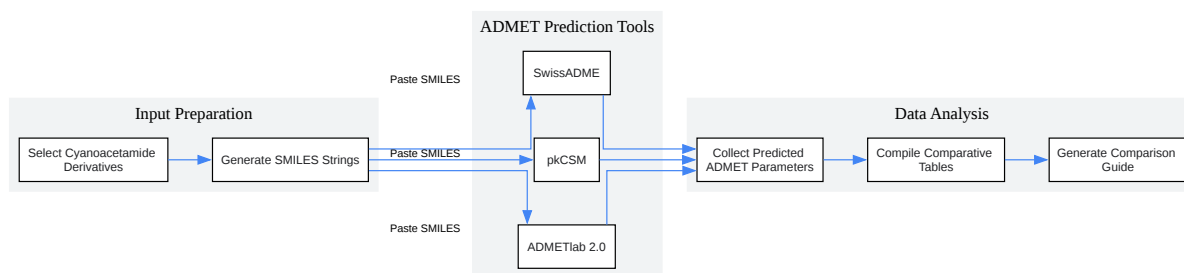
Toxicity

Early prediction of toxicity is crucial. Key parameters include AMES mutagenicity and hepatotoxicity.

| Compound | Tool | AMES Mutagenicity | Hepatotoxicity |
|--|-------------|-------------------|----------------|
| 2-Cyanoacetamide | pkCSM | No | No |
| ADMETlab 2.0 | Non-mutagen | No | |
| 2-Cyano-N-(pyridin-2-yl)acetamide | pkCSM | No | Yes |
| ADMETlab 2.0 | Non-mutagen | Yes | |
| N-(4-Sulfamoylphenyl)cyanacetamide | pkCSM | No | No |
| ADMETlab 2.0 | Non-mutagen | No | |
| 2-Cyano-3-hydroxy-N-(p-tolyl)but-2-enamide | pkCSM | Yes | Yes |
| ADMETlab 2.0 | Mutagen | Yes | |
| 2-(4-Hydroxybenzylidene)-cyanoacetamide | pkCSM | Yes | Yes |
| ADMETlab 2.0 | Mutagen | Yes | |

Experimental Protocols

A standardized workflow was employed for the in silico ADMET prediction of the selected cyanoacetamide derivatives using each of the three web-based tools.



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